6-Bromo-5-fluoropyrimidin-4-amine
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Overview
Description
6-Bromo-5-fluoropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C4H3BrFN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoropyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 5-fluoropyrimidin-4-amine using N-bromosuccinimide (NBS) in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature with stirring for a few hours .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Organic Solvents: Acetonitrile, dichloromethane, and others are commonly used.
Major Products:
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
6-Bromo-5-fluoropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Serves as an intermediate in the development of bioactive compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoropyrimidin-4-amine is primarily related to its ability to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
5-Bromo-4-fluoropyrimidin-2-amine: Another halogenated pyrimidine with similar reactivity and applications.
5-Bromo-4-fluoropyridin-2-amine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 6-Bromo-5-fluoropyrimidin-4-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyrimidine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C4H3BrFN3 |
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Molecular Weight |
191.99 g/mol |
IUPAC Name |
6-bromo-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C4H3BrFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) |
InChI Key |
BLCZUZQFAVZNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)F)N |
Origin of Product |
United States |
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